Manganese carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Manganese carbonate is a chemical compound of manganese that occurs naturally as the mineral rhodochrosite. It is widely used as an additive to plant fertilizers to cure manganese deficient crops, in health foods, in ceramics as a glaze colorant and flux, and in concrete stains. Manganese is a naturally occurring metal with the symbol Mn and the atomic number 25. It does not occur naturally in its pure form, but is found in many types of rocks in combination with other substances such as oxygen, sulfur, or chlorine. Manganese occurs naturally in most foods and small amounts are needed to stay healthy, as manganese ions act as cofactors for a number of enzymes. (L228, L229, L233)

特性

CAS番号 |

17375-37-0 |

|---|---|

分子式 |

CH2MnO3 |

分子量 |

116.963 g/mol |

IUPAC名 |

carbonic acid;manganese |

InChI |

InChI=1S/CH2O3.Mn/c2-1(3)4;/h(H2,2,3,4); |

InChIキー |

SDPBZSAJSUJVAT-UHFFFAOYSA-N |

不純物 |

IMPURITIES MAY BE CALCIUM OXIDE AND SODIUM OXIDE. |

SMILES |

C(=O)([O-])[O-].[Mn+2] |

正規SMILES |

C(=O)(O)O.[Mn] |

Color/Form |

Pink to almost white powder when freshly precipitated; rhombohedral, calcite structure Rose-colored crystals, almost white when precipitated. Pink solid trigonal |

密度 |

3.7 |

melting_point |

Decomposes >200 °C |

| 17375-37-0 598-62-9 |

|

物理的記述 |

DryPowder; Liquid; OtherSolid; WetSolid |

ピクトグラム |

Health Hazard |

賞味期限 |

GRADUALLY BECOMES LIGHT BROWN IN AIR |

溶解性 |

Sol in dil acid; insol in water or alcohol SOL IN AQ CARBON DIOXIDE; INSOL IN AMMONIA Soluble in dilute inorganic acids; almost insoluble in common organic acids, both concentrated and dilute. |

同義語 |

manganese carbonate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

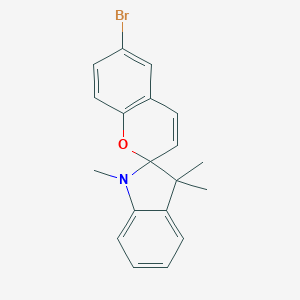

![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)

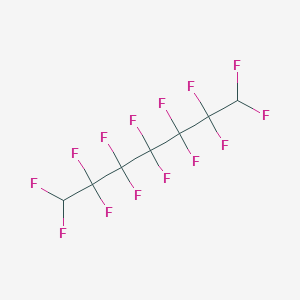

![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)